2-Bromo-4-ethyl-6-fluoroaniline
Description
2-Bromo-4-ethyl-6-fluoroaniline is a halogenated aromatic amine with a bromine atom at position 2, a fluorine atom at position 4, and an ethyl group at position 6 of the benzene ring. The presence of electron-withdrawing halogens (Br, F) and an electron-donating ethyl group influences its reactivity, solubility, and applications in pharmaceuticals or agrochemical synthesis .
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
2-bromo-4-ethyl-6-fluoroaniline |
InChI |
InChI=1S/C8H9BrFN/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3 |
InChI Key |
WKKUZWNPEHSWPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethyl-6-fluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the following steps:
Starting Material: 2-Fluoroaniline is used as the starting material.
Bromination: The 2-fluoroaniline is subjected to bromination using bromine in the presence of a suitable solvent such as dichloromethane.
Ethylation: The brominated product is then ethylated using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods often use continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethyl-6-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or hydrazines.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of 2-amino-4-ethyl-6-fluoroaniline.
Oxidation: Formation of 2-nitro-4-ethyl-6-fluoroaniline.
Reduction: Formation of 2-amino-4-ethyl-6-fluoroaniline.
Scientific Research Applications
2-Bromo-4-ethyl-6-fluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethyl-6-fluoroaniline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Halogenated Anilines
Structural and Electronic Effects
- Substituent Influence: Electron-Withdrawing Groups (Br, F, NO₂): These groups reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions. For example, nitro groups (NO₂) in 2-Fluoro-4-bromo-6-nitroaniline enhance reactivity in coupling reactions . Electron-Donating Groups (CH₃, C₂H₅): Methyl or ethyl groups increase solubility in non-polar solvents and modulate metabolic stability in pharmaceuticals. The ethyl group in this compound may enhance lipophilicity compared to methyl analogs .
Positional Effects :
Physicochemical Properties
- Solubility : Methyl/ethyl-substituted derivatives exhibit higher solubility in organic solvents (e.g., dichloromethane) compared to nitro- or chloro-substituted analogs .
- Thermodynamic Stability : Computational studies (B3LYP/6-31+G(d,p)) on 2-Bromo-6-chloro-4-fluoroaniline reveal stable geometries and low energy gaps between frontier molecular orbitals, suggesting utility in optoelectronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
